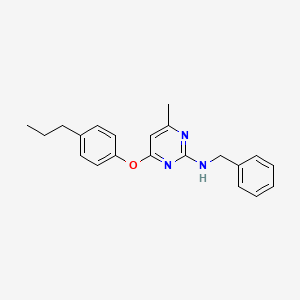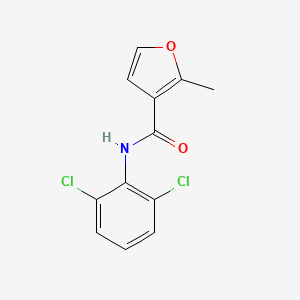
2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide, also known as BPH-715, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The exact mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways are involved in the regulation of inflammation, cell growth, and cell survival.
Biochemical and Physiological Effects:
2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo. Additionally, 2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide has been shown to induce apoptosis in certain cancer cells. It has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD).
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. Additionally, it has been found to be stable under various conditions and can be stored for long periods. However, one limitation of 2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide is that its exact mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide. One potential area of research is the development of 2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide and its potential targets. Furthermore, the development of novel analogs of 2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide may lead to the discovery of more potent and selective compounds.
Synthesemethoden
2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide can be synthesized by reacting 2-(4-bromo-2-methylphenoxy)acetic acid with cycloheptylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then acetylated with acetic anhydride to obtain 2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide has been found to inhibit the growth of certain cancer cells by inducing apoptosis.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-12-10-13(17)8-9-15(12)20-11-16(19)18-14-6-4-2-3-5-7-14/h8-10,14H,2-7,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXAWTYLMLBDJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-methyl-2-nitrophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B5816438.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5816446.png)
![N-(3-methoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5816450.png)
![1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5816452.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5816456.png)
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5816468.png)
![2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5816474.png)
![5-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5816487.png)



![N-(4-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5816509.png)
![3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5816518.png)